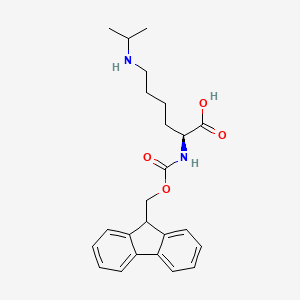

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is a derivative of the essential amino acid L-lysine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group used in solid-phase peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid typically involves the protection of the amino groups of L-lysine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.

Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions are peptides with specific sequences, where the Fmoc group is removed to allow further elongation of the peptide chain .

Aplicaciones Científicas De Investigación

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in solid-phase peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: In the development of peptide-based drugs and vaccines.

Industry: In the production of synthetic peptides for research and therapeutic purposes.

Mecanismo De Acción

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The protected lysine can then be incorporated into a growing peptide chain, and the Fmoc group can be removed under mild conditions to expose the amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

- L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride

- L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is unique due to its specific protective groups, which provide selective protection and deprotection during peptide synthesis. This allows for the precise formation of peptide bonds and the synthesis of complex peptides with high purity .

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid, often referred to as Fmoc-Ahx-Iso, is a synthetic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The isopropylamino group contributes to its lipophilicity, potentially influencing its interaction with biological membranes. The general structure can be summarized as follows:

- Fmoc Group : Provides stability and prevents premature reactions.

- Hexanoic Acid Backbone : Serves as a spacer in peptide synthesis.

- Isopropylamino Group : May enhance biological activity through hydrophobic interactions.

The biological activity of Fmoc-Ahx-Iso is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The Fmoc group stabilizes the compound during reactions, while the hexanoic acid moiety may facilitate interactions through hydrogen bonding and hydrophobic forces .

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in bacterial cell wall synthesis, such as enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis .

- Antimicrobial Activity : The structural components suggest potential antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial activity of related fluorenyl derivatives. For instance, compounds derived from the fluorenone structure have demonstrated significant inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Fmoc-Ahx-Iso | S. aureus | 50 µg/mL | 20 |

| Fmoc-Ahx-Iso | E. coli | 100 µg/mL | 18 |

| Reference Antibiotic (Ampicillin) | S. aureus | 10 µg/mL | 25 |

Cytotoxicity Assays

In vitro studies have assessed the cytotoxicity of Fmoc-Ahx-Iso against various cancer cell lines. The results indicate a dose-dependent response, suggesting that higher concentrations lead to increased cell death:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 20 |

Molecular Docking Studies

Molecular docking analyses have been performed to elucidate the binding interactions between Fmoc-Ahx-Iso and target proteins. These studies reveal that the compound forms stable interactions within the active sites of relevant enzymes:

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKFCDPUJPTFKG-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.